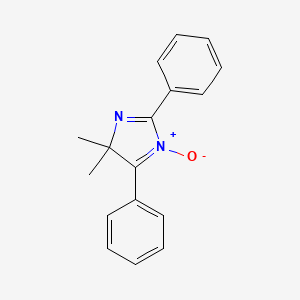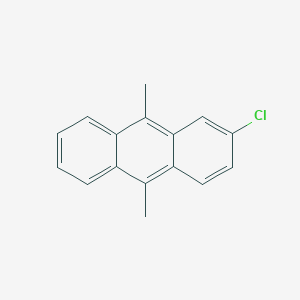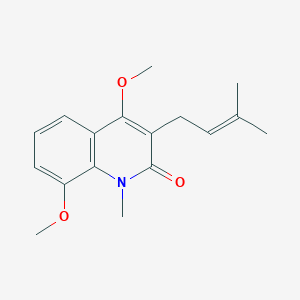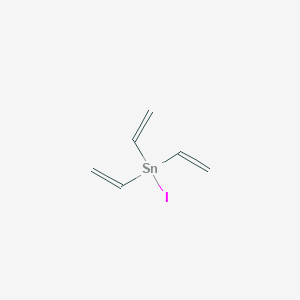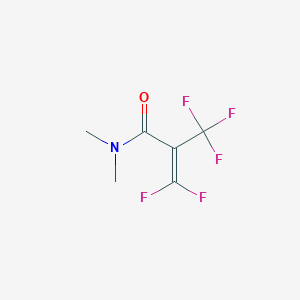
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide is an organic compound with the molecular formula C6H6F5NO. It is a derivative of acrylamide, characterized by the presence of both difluoro and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide typically involves the reaction of perfluoromethacrylic acid dimethylamide with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and quantity of the compound produced .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for fluorination reactions and various catalysts for facilitating oxidation and reduction reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions may yield highly fluorinated derivatives, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound may act by inhibiting or activating specific enzymes or receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Another fluorinated amide with similar structural features.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: A related compound with a trifluoromethyl group and similar reactivity.
Uniqueness
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
41296-91-7 |
|---|---|
Fórmula molecular |
C6H6F5NO |
Peso molecular |
203.11 g/mol |
Nombre IUPAC |
3,3-difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide |
InChI |
InChI=1S/C6H6F5NO/c1-12(2)5(13)3(4(7)8)6(9,10)11/h1-2H3 |
Clave InChI |
LRBAJILXUZPROQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(=C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


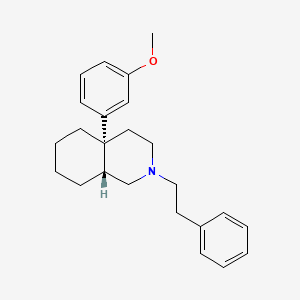


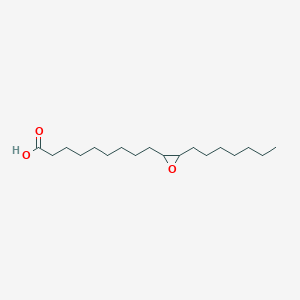
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)

